2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate
CAS No.: 102816-24-0
Cat. No.: VC0127098
Molecular Formula: C₂₀H₂₀N₄O₉
Molecular Weight: 460.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102816-24-0 |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₉ |
| Molecular Weight | 460.39 |
| IUPAC Name | [3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Properties
2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate belongs to the class of azides and glycosides, specifically modified glucopyranosyl derivatives. This compound possesses several key identifying features that distinguish it from related structures in carbohydrate chemistry. The molecule consists of a glucopyranosyl core with several functional modifications, including a phthalimido group at the C-2 position and an azide group at the anomeric center, along with three acetyl protecting groups .
The compound is also known by several synonyms in scientific literature, including 3,4,6-tri-O-acetyl-2-deoxy-2-N-phthalimido-β-D-glucopyranosyl azide and 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl Azide . These alternative names highlight the key structural components and modifications present in the molecule.
Key Physical and Chemical Data
The detailed physical and chemical properties of this compound are essential for researchers working with it in laboratory settings. The following table summarizes the key characteristics:
| Property | Value |
|---|---|
| CAS Number | 102816-24-0 |
| Molecular Formula | C20H20N4O9 |
| Molecular Weight | 460.39 g/mol |
| IUPAC Name | [3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
| Physical Appearance | Powder |
| Melting Point | 135-137 °C |
| Standard InChI | InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3 |
| SMILES Notation | CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
The compound's structural complexity is reflected in its IUPAC name and chemical identifiers, which precisely describe the arrangement of functional groups around the carbohydrate scaffold.
Applications in Research
The primary research value of 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate lies in its role as a key building block for glycochemistry applications. The compound serves as a critical intermediate in the synthesis of biologically relevant glycan structures .
Glycan Synthesis
One of the most significant applications of this compound is in the stereoselective synthesis of core fucosylated N-glycans and asparagine-linked glycan chains . These complex carbohydrate structures play crucial roles in numerous biological processes, including protein folding, cell-cell recognition, and immune system function. The azide group at the anomeric center provides a reactive handle for coupling reactions, while the phthalimido group at C-2 serves as a protected form of an amine that can later be converted to an acetamido group typical of natural N-acetylglucosamine residues in biological systems.
Biochemical and Medicinal Chemistry Applications
In the broader context of research, this compound contributes significantly to:
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Development of synthetic methodologies for complex carbohydrate assembly
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Studies investigating glycan-protein interactions
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Exploration of glycosylation effects on protein stability and function
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Research into potential therapeutic agents targeting glycosylation pathways
| Parameter | Specification |
|---|---|
| Solubility | Chloroform, Dichloromethane, DMSO |
| Storage Temperature | 2-8°C |
| Protection Requirements | Protected from air and light |
| Recommended Conditions | Refrigerate or freeze |
| Research Use | For research purposes only, not for human or veterinary use |
The compound's azide functionality requires careful handling, as azides can be potentially reactive under certain conditions . Researchers are advised to follow standard laboratory safety protocols when working with this compound, including proper personal protective equipment and avoidance of conditions that might trigger azide decomposition.
Emerging Applications
Recent research suggests potential expanded applications for this compound and its derivatives. Emerging evidence indicates that modifications of this compound may lead to novel therapeutic agents targeting specific diseases related to glycosylation defects. The unique combination of the phthalimido group and azide functionality provides a versatile platform for further derivatization and exploration of structure-activity relationships in glycobiology contexts.
Furthermore, its utility in stereoselective synthesis makes it a valuable tool for researchers working on complex oligosaccharide assemblies that mimic biologically relevant glycan structures. These synthetic glycans serve as important tools for studying carbohydrate-protein interactions and developing potential therapeutic strategies targeting these interactions.
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